4-Pentylbenzylamine vs. 4-Methylbenzylamine: LogP Comparison Demonstrates >2-Log-Unit Higher Lipophilicity
4-Pentylbenzylamine exhibits a calculated LogP of 3.58 , substantially exceeding the experimental LogP of 1.39 for 4-methylbenzylamine (the simplest para-alkyl homologue) [1]. This difference of 2.19 log units corresponds to an approximately 150-fold higher octanol–water partition coefficient, indicating markedly greater lipophilicity for the pentyl-substituted compound. The data reveal that each additional methylene unit in the para-alkyl chain contributes roughly 0.55 log units to LogP, consistent with the Hansch π principle.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | 3.58 (calculated, XLogP) |
| Comparator Or Baseline | 4-Methylbenzylamine: LogP 1.39 (experimental, HMDB) |
| Quantified Difference | ΔLogP = 2.19 (≈150× higher partition coefficient) |
| Conditions | Calculated XLogP for target; experimental LogP from Human Metabolome Database for comparator |
Why This Matters
The >2-log-unit difference in lipophilicity directly impacts membrane permeability, CNS penetration potential, and formulation vehicle selection, making 4-pentylbenzylamine the preferred choice when high logD is required in medicinal chemistry campaigns.
- [1] Human Metabolome Database (HMDB). 4-Methylbenzylamine (HMDB0246505) – LogP = 1.39. https://hmdb.ca/metabolites/HMDB0246505 View Source
